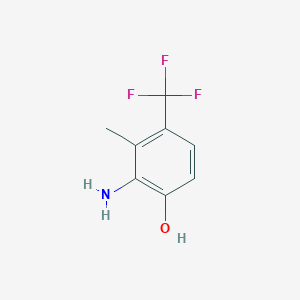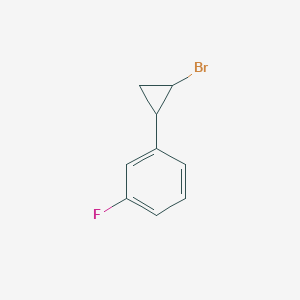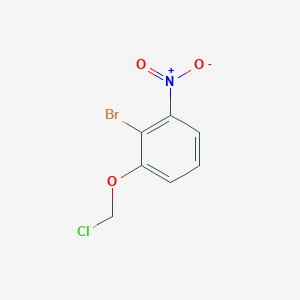
2-Bromo-1-(chloromethoxy)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(chloromethoxy)-3-nitrobenzene is an organic compound with a complex structure that includes bromine, chlorine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene typically involves multiple steps. One common method starts with the nitration of bromobenzene to introduce the nitro group. This is followed by the chloromethoxylation of the resulting nitrobromobenzene. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(chloromethoxy)-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2-Bromo-1-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene depends on its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chloroethane: A simpler compound with similar halogen substituents.
2-Bromo-1-chlorobenzene: Lacks the nitro group but has similar halogenation.
3-Nitro-1-chlorobenzene: Contains the nitro and chlorine groups but lacks bromine.
Uniqueness
2-Bromo-1-(chloromethoxy)-3-nitrobenzene is unique due to the presence of all three functional groups (bromo, chloro, and nitro) on the benzene ring
Propiedades
Fórmula molecular |
C7H5BrClNO3 |
|---|---|
Peso molecular |
266.47 g/mol |
Nombre IUPAC |
2-bromo-1-(chloromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-7-5(10(11)12)2-1-3-6(7)13-4-9/h1-3H,4H2 |
Clave InChI |
NABNPNXXZSNAOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OCCl)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)

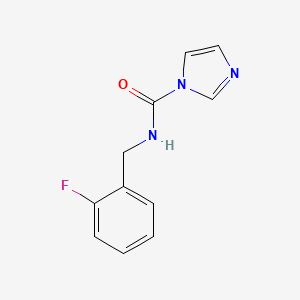


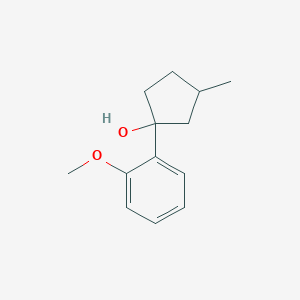

![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
